molecular formula C36H52O9 B14670406 4-Methylcyclohexanonhelveticosid CAS No. 40279-46-7

4-Methylcyclohexanonhelveticosid

Cat. No.: B14670406
CAS No.: 40279-46-7
M. Wt: 628.8 g/mol
InChI Key: LZGDYJHUXQMIQY-KXEPKUHUSA-N
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Description

Cyclohexanone derivatives are widely studied for their chemical versatility and biological activities. For example, 4-Methylcyclohexanol (CAS 589-91-3), a related compound, has a molecular weight of 114.18 g/mol and is used in industrial synthesis . Similarly, 2-Methylcyclohexanone (CAS 583-60-8) is noted for its lower boiling point (164°C) and flammability (flash point 48°C) compared to other isomers .

Key properties inferred for 4-Methylcyclohexanonhelveticosid:

  • Core structure: Cyclohexanone ring with a methyl group at the 4-position.
  • Applications: Likely serves as an intermediate in organic synthesis or pharmacological studies, akin to other methyl-substituted cyclohexanones .

Properties

CAS No.

40279-46-7

Molecular Formula

C36H52O9

Molecular Weight

628.8 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-4,4'-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H52O9/c1-21-4-13-35(14-5-21)44-28-17-30(42-22(2)31(28)45-35)43-24-6-11-33(20-37)26-7-10-32(3)25(23-16-29(38)41-19-23)9-15-36(32,40)27(26)8-12-34(33,39)18-24/h16,20-22,24-28,30-31,39-40H,4-15,17-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1

InChI Key

LZGDYJHUXQMIQY-KXEPKUHUSA-N

Isomeric SMILES

CC1CCC2(CC1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C

Canonical SMILES

CC1CCC2(CC1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexanonhelveticosid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions, along with specialized catalysts, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
4-Methylcyclohexanonhelveticosid Cyclohexanone + glycoside 4-methyl, ketone, glycosidic bond Not explicitly provided Hypothesized: Glycoside-mediated drug delivery
2-Methylcyclohexanone Cyclohexanone 2-methyl, ketone 112.16 Solvent, intermediate in synthesis
Methyl 4-acetylcyclohexanecarboxylate Cyclohexane + ester, ketone 4-acetyl, methyl ester Not provided Antimicrobial, cytotoxic activity
4-(4-Methylcyclohexyl)phenol Phenol + cyclohexane 4-methylcyclohexyl, hydroxyl 190.28 (C13H18O) Research in polymer chemistry
Methyl 2-(4-methylcyclohexylidene)acetate Cyclohexylidene + ester 4-methyl, ester, conjugated double bond Not provided Enhanced reactivity due to conjugation

Key Observations :

  • Positional Isomerism: The 4-methyl substitution in cyclohexanone derivatives (vs. 2-methyl in 2-Methylcyclohexanone) significantly alters physical properties like boiling point and solubility .
  • Functional Group Impact: The presence of a glycosidic bond (hypothesized in this compound) could enhance bioavailability or target specificity in drug design, unlike non-glycosylated analogs .
Antimicrobial Activity
  • Methyl 4-acetylcyclohexanecarboxylate exhibits moderate antimicrobial activity against Gram-positive bacteria, attributed to its acetyl group .

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